molecular formula C24H24N4O3 B10873954 6-Amino-4-{3-ethoxy-4-[(2-methylbenzyl)oxy]phenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

6-Amino-4-{3-ethoxy-4-[(2-methylbenzyl)oxy]phenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Cat. No.: B10873954
M. Wt: 416.5 g/mol
InChI Key: LMIGPMCCRYQFEJ-UHFFFAOYSA-N
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Description

6-Amino-4-{3-ethoxy-4-[(2-methylbenzyl)oxy]phenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of dihydropyrano[2,3-c]pyrazoles, which are known for their diverse biological activities and synthetic versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-4-{3-ethoxy-4-[(2-methylbenzyl)oxy]phenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile typically involves a multi-step process:

    Starting Materials: The synthesis begins with the appropriate substituted benzaldehyde, ethyl acetoacetate, hydrazine hydrate, and malononitrile.

    Reaction Conditions: The reaction is usually carried out in an ethanol solvent under reflux conditions. A catalyst such as piperidine or triethylamine is often used to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group or the aromatic ring.

    Reduction: Reduction reactions can target the nitrile group, converting it to an amine.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Halogenating agents like bromine (Br₂) or nitrating agents like nitric acid (HNO₃) under controlled conditions.

Major Products

    Oxidation: Formation of nitro or hydroxyl derivatives.

    Reduction: Conversion to primary amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

    Synthetic Intermediates: Used as intermediates in the synthesis of more complex organic molecules.

    Catalysis: Potential use as ligands in catalytic processes.

Biology

    Antimicrobial Agents: Exhibits activity against various bacterial and fungal strains.

    Anticancer Research: Potential cytotoxic effects on cancer cell lines.

Medicine

    Drug Development: Investigated for its potential as a lead compound in the development of new pharmaceuticals.

Industry

    Material Science: Possible applications in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 6-Amino-4-{3-ethoxy-4-[(2-methylbenzyl)oxy]phenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile involves its interaction with various molecular targets:

    Enzyme Inhibition: It may inhibit specific enzymes involved in metabolic pathways.

    Receptor Binding: Potential to bind to cellular receptors, modulating signal transduction pathways.

    DNA Interaction: Possible intercalation into DNA, affecting replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

  • 6-Amino-4-(3-ethoxy-4-hydroxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
  • 6-Amino-4-(3-ethoxy-2-hydroxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Uniqueness

  • Structural Features : The presence of the 2-methylbenzyl group and the specific substitution pattern on the phenyl ring make it unique.
  • Biological Activity : Exhibits distinct biological activities compared to its analogs, potentially due to its unique structural features.

This compound’s unique structure and versatile reactivity make it a valuable subject of study in various scientific disciplines

Properties

Molecular Formula

C24H24N4O3

Molecular Weight

416.5 g/mol

IUPAC Name

6-amino-4-[3-ethoxy-4-[(2-methylphenyl)methoxy]phenyl]-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

InChI

InChI=1S/C24H24N4O3/c1-4-29-20-11-16(9-10-19(20)30-13-17-8-6-5-7-14(17)2)22-18(12-25)23(26)31-24-21(22)15(3)27-28-24/h5-11,22H,4,13,26H2,1-3H3,(H,27,28)

InChI Key

LMIGPMCCRYQFEJ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)C2C(=C(OC3=NNC(=C23)C)N)C#N)OCC4=CC=CC=C4C

Origin of Product

United States

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